molecular formula C9H4BrN3 B11873070 8-Bromoquinoxaline-6-carbonitrile

8-Bromoquinoxaline-6-carbonitrile

Cat. No.: B11873070
M. Wt: 234.05 g/mol
InChI Key: UEJOECUBZAZRTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Bromoquinoxaline-6-carbonitrile is a heterocyclic aromatic compound with the molecular formula C₉H₄BrN₃. It is a versatile small molecule scaffold used in various chemical and biological research applications. The compound is characterized by a quinoxaline ring substituted with a bromine atom at the 8th position and a cyano group at the 6th position .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Bromoquinoxaline-6-carbonitrile typically involves the bromination of quinoxaline derivatives. One common method is the bromination of quinoxaline-6-carbonitrile using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as chloroform or acetonitrile . The reaction is usually carried out at room temperature or under reflux conditions to achieve high yields.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for scalability and cost-effectiveness. The product is then purified using standard techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

8-Bromoquinoxaline-6-carbonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted quinoxalines, quinoxaline oxides, and reduced quinoxaline derivatives .

Scientific Research Applications

8-Bromoquinoxaline-6-carbonitrile has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 8-Bromoquinoxaline-6-carbonitrile involves its interaction with specific molecular targets and pathways. The bromine and cyano groups play a crucial role in its reactivity and binding affinity. The compound can inhibit certain enzymes or receptors, leading to its biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-Bromoquinoxaline-6-carbonitrile is unique due to the presence of both bromine and cyano groups, which enhance its reactivity and potential biological activities. The combination of these functional groups makes it a valuable scaffold for the development of new compounds with diverse applications .

Properties

Molecular Formula

C9H4BrN3

Molecular Weight

234.05 g/mol

IUPAC Name

8-bromoquinoxaline-6-carbonitrile

InChI

InChI=1S/C9H4BrN3/c10-7-3-6(5-11)4-8-9(7)13-2-1-12-8/h1-4H

InChI Key

UEJOECUBZAZRTH-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C2C(=CC(=CC2=N1)C#N)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.